molecular formula C12H11IN4O2S B12481484 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide

Cat. No.: B12481484
M. Wt: 402.21 g/mol
InChI Key: LREJETCJRXEIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-AMINO-6-OXO-3H-PYRIMIDIN-2-YL)SULFANYL]-N-(4-IODOPHENYL)ACETAMIDE is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring, which is known for its biological activity, and an iodophenyl group, which can enhance its reactivity and binding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-AMINO-6-OXO-3H-PYRIMIDIN-2-YL)SULFANYL]-N-(4-IODOPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine core. This can be achieved through the condensation of appropriate amines with carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(4-AMINO-6-OXO-3H-PYRIMIDIN-2-YL)SULFANYL]-N-(4-IODOPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the iodophenyl group can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

2-[(4-AMINO-6-OXO-3H-PYRIMIDIN-2-YL)SULFANYL]-N-(4-IODOPHENYL)ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-AMINO-6-OXO-3H-PYRIMIDIN-2-YL)SULFANYL]-N-(4-IODOPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The pyrimidine ring can inhibit enzymes by mimicking natural substrates, while the iodophenyl group can enhance binding affinity through halogen bonding. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known anticancer drug that also contains a pyrimidine ring.

    Pemetrexed: Another anticancer agent with a similar structure, used in the treatment of mesothelioma and non-small cell lung cancer.

    Sulfasalazine: An anti-inflammatory drug that contains a sulfanyl group.

Uniqueness

2-[(4-AMINO-6-OXO-3H-PYRIMIDIN-2-YL)SULFANYL]-N-(4-IODOPHENYL)ACETAMIDE is unique due to the combination of its pyrimidine and iodophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H11IN4O2S

Molecular Weight

402.21 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide

InChI

InChI=1S/C12H11IN4O2S/c13-7-1-3-8(4-2-7)15-11(19)6-20-12-16-9(14)5-10(18)17-12/h1-5H,6H2,(H,15,19)(H3,14,16,17,18)

InChI Key

LREJETCJRXEIFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)N)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.